molecular formula C10H8FNO4 B8193804 4-Fluoro-3-nitro-benzoic acid allyl ester

4-Fluoro-3-nitro-benzoic acid allyl ester

Cat. No.: B8193804
M. Wt: 225.17 g/mol
InChI Key: GSTMUCQFCYOPDY-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitro-benzoic acid allyl ester is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a fluoro group at the 4-position, a nitro group at the 3-position, and an allyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitro-benzoic acid allyl ester typically involves the esterification of 4-Fluoro-3-nitro-benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitro-benzoic acid allyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Ester Hydrolysis: The allyl ester group can be hydrolyzed to yield 4-Fluoro-3-nitro-benzoic acid and allyl alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted benzoic acid derivatives.

    Reduction: 4-Fluoro-3-amino-benzoic acid allyl ester.

    Ester Hydrolysis: 4-Fluoro-3-nitro-benzoic acid and allyl alcohol.

Scientific Research Applications

4-Fluoro-3-nitro-benzoic acid allyl ester is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, including heterocycles and polymers.

    Material Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitro-benzoic acid allyl ester depends on the specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of the fluoro and nitro groups can enhance the compound’s ability to form hydrogen bonds and interact with active sites in enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-nitro-benzoic acid methyl ester
  • 4-Fluoro-3-nitro-benzoic acid ethyl ester
  • 4-Fluoro-3-nitro-benzoic acid propyl ester

Uniqueness

4-Fluoro-3-nitro-benzoic acid allyl ester is unique due to the presence of the allyl ester group, which imparts different reactivity compared to other esters. The allyl group can participate in additional reactions such as polymerization or cross-coupling, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

prop-2-enyl 4-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO4/c1-2-5-16-10(13)7-3-4-8(11)9(6-7)12(14)15/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTMUCQFCYOPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of 4-fluoro-3-nitro-benzoic acid (113.0 g, 0.61 mol, 1.0 equiv) in DMF (770 ml) was added portionwise potassium carbonate (168.7 g, 1.22 mol, 2.0 equiv). Allyl bromide (110.8 g, 0.92 mol, 1.5 equiv) was added to the reaction mixture and stirring continued at rt overnight. The reaction mixture was filtered, the filtrate poured into water (4 L), kept for 2 h and then extracted with ethyl acetate (3×1 L). The organic layer was washed with water, dried over Na2SO4 and concentrated by evaporation under reduced pressure. The residue was purified with silica column chromatography eluting with a gradient of hexane/ethyl acetate (100:0→98:2) to obtain 114.1 g (83%) of the title compound. 1H NMR (400 MHz, DMSO): δ 4.86 (d, J=5.4 Hz, 2H), 5.30 (d, J=10.6 Hz, 1H), 5.43 (d, J=17.2, 1H), 6.01-6.10 (m, 1H), 7.73-7.78 (m, 1H), 8.34-8.37 (m, 1H), 8.60 (d, J=7.2 Hz, 1H).
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
168.7 g
Type
reactant
Reaction Step One
Name
Quantity
770 mL
Type
solvent
Reaction Step One
Quantity
110.8 g
Type
reactant
Reaction Step Two
Yield
83%

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